3-(Cystein-S-yl)paracetamol
Overview
Description
3-(Cystein-S-yl)paracetamol, also known as 3-(Cystein-S-yl)acetaminophen, is a metabolite of paracetamol (acetaminophen). This compound is formed when paracetamol undergoes metabolic activation and subsequent conjugation with cysteine.
Mechanism of Action
- Central mechanisms include:
- Paracetamol’s downstream effects involve:
- At the molecular and cellular levels:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
3-(Cystein-S-yl)paracetamol plays a significant role in biochemical reactions, particularly in the detoxification of paracetamol. This compound is formed when paracetamol is metabolized by cytochrome P450 enzymes, producing a reactive intermediate known as N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is highly reactive and can cause cellular damage if not detoxified. The body neutralizes NAPQI by conjugating it with glutathione, forming this compound .
The enzymes involved in this process include cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase. CYP2E1 is responsible for the initial oxidation of paracetamol to NAPQI, while glutathione S-transferase facilitates the conjugation of NAPQI with glutathione . This interaction is crucial for preventing the accumulation of toxic metabolites and protecting cells from oxidative damage.
Cellular Effects
This compound has several effects on cellular processes. It is primarily involved in the detoxification of NAPQI, thereby preventing cellular damage. In cases of paracetamol overdose, the detoxification pathways can become overwhelmed, leading to the accumulation of NAPQI and subsequent cellular injury .
The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of this compound can trigger oxidative stress responses and activate signaling pathways involved in cell survival and apoptosis . Additionally, it can affect the expression of genes related to detoxification and stress responses, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the conjugation of NAPQI with glutathione. This process is catalyzed by glutathione S-transferase, which facilitates the binding of NAPQI to the thiol group of glutathione, forming this compound . This conjugation reaction is crucial for detoxifying NAPQI and preventing its interaction with cellular proteins and DNA, which can lead to cellular damage and apoptosis .
Furthermore, this compound can inhibit or activate various enzymes involved in cellular metabolism and detoxification. For example, it can modulate the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby influencing the cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the formation of this compound is time-dependent, with peak levels observed shortly after paracetamol administration . The stability and degradation of this compound can also influence its long-term effects on cellular function. For instance, prolonged exposure to high levels of this compound can lead to sustained oxidative stress and cellular injury .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At therapeutic doses, the compound is efficiently detoxified, and no adverse effects are observed . At higher doses, the detoxification pathways can become saturated, leading to the accumulation of NAPQI and subsequent cellular damage . Animal studies have shown that high doses of paracetamol can cause liver and kidney toxicity, with this compound serving as a biomarker for these toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the detoxification of paracetamol. The compound is formed through the conjugation of NAPQI with glutathione, a process catalyzed by glutathione S-transferase . This pathway is crucial for preventing the accumulation of toxic metabolites and protecting cells from oxidative damage. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is primarily transported through the bloodstream to the liver, where it is metabolized and excreted . Within cells, this compound can interact with transporters such as multidrug resistance-associated proteins (MRPs) and organic anion-transporting polypeptides (OATPs), which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria of hepatocytes . The compound can also be found in the nucleus, where it may interact with DNA and other nuclear proteins . The localization of this compound within specific cellular compartments can influence its activity and function, particularly in terms of its role in detoxification and cellular protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cystein-S-yl)paracetamol typically involves the metabolic activation of paracetamol to N-acetyl-p-benzoquinone imine (NAPQI), followed by a Michael-type addition of cysteine to NAPQI. This reaction can be carried out in vitro using isolated liver microsomes or in vivo in animal models .
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily studied as a metabolite rather than a commercially produced compound. it can be synthesized in laboratory settings for research purposes using chemical synthesis techniques involving paracetamol and cysteine .
Chemical Reactions Analysis
Types of Reactions: 3-(Cystein-S-yl)paracetamol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds with other thiol-containing molecules.
Reduction: It can undergo reduction reactions to break disulfide bonds.
Substitution: The thiol group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Disulfide-linked conjugates.
Reduction: Free thiol-containing molecules.
Substitution: Alkylated cysteine derivatives.
Scientific Research Applications
3-(Cystein-S-yl)paracetamol has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and biotransformation of paracetamol.
Biology: Investigating the role of cysteine conjugates in cellular processes and oxidative stress.
Medicine: Understanding the mechanisms of paracetamol-induced hepatotoxicity and developing biomarkers for liver injury.
Industry: Developing analytical methods for detecting paracetamol metabolites in biological samples
Comparison with Similar Compounds
3-(N-acetyl-L-cystein-S-yl)acetaminophen: Another cysteine conjugate of paracetamol.
Paracetamol glucuronide: A major metabolite of paracetamol formed through glucuronidation.
Paracetamol sulfate: Another major metabolite formed through sulfation.
Comparison: 3-(Cystein-S-yl)paracetamol is unique in its formation through the conjugation of NAPQI with cysteine, which is a critical step in the detoxification of reactive intermediates. Unlike paracetamol glucuronide and paracetamol sulfate, which are formed through phase II metabolic reactions, this compound is formed through a phase I metabolic activation followed by a phase II conjugation .
Properties
IUPAC Name |
(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHICPSCVFRWDT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201608 | |
Record name | 3-(Cystein-S-yl)paracetamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53446-10-9 | |
Record name | Paracetamol-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53446-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cystein-S-yl)paracetamol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053446109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Cystein-S-yl)paracetamol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CYSTEINYLACETAMINOPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2X58Y8BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(Cystein-S-yl)acetaminophen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of quantifying 3-(Cystein-S-yl)paracetamol in paracetamol overdose cases?
A1: this compound is a metabolite formed when paracetamol undergoes metabolic pathways leading to a toxic byproduct, N-acetyl-p-benzoquinone imine (NAPQI). Quantifying this compound levels in patients who have overdosed on paracetamol can directly correlate with the extent of liver damage. [] This correlation makes this compound a potentially valuable biomarker for assessing the severity of paracetamol toxicity and guiding clinical management.
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